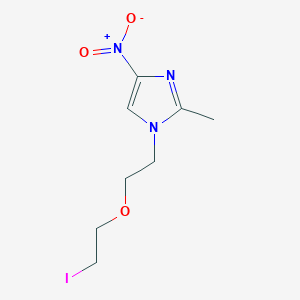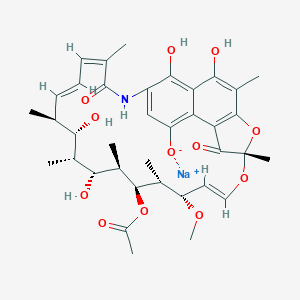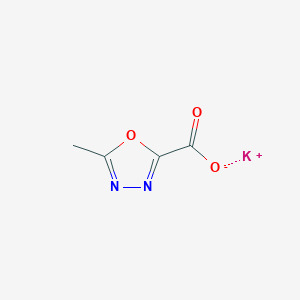
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- is a chemical compound that has been widely used in scientific research. It is a derivative of imidazole, which is a heterocyclic organic compound that contains a ring of five atoms, including three carbon atoms and two nitrogen atoms. This compound has been synthesized using various methods and has been found to have significant applications in scientific research.
Mecanismo De Acción
The mechanism of action of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- is not well understood. However, it has been found to have significant biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been used in the development of anticancer drugs. It has also been found to have antimicrobial properties and has been used in the development of antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- in lab experiments include its ease of synthesis and its versatility as a scaffold for the development of new compounds. However, its limitations include its toxicity and the potential for it to interact with other compounds in unpredictable ways.
Direcciones Futuras
There are many future directions for the use of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro-. One potential direction is the development of new anticancer drugs based on its structure. Another potential direction is the development of new antibiotics based on its antimicrobial properties. Additionally, it could be used as a probe to study the mechanisms of action of other compounds.
Métodos De Síntesis
The synthesis of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- has been achieved using various methods. One of the most common methods involves the reaction of 2-iodoethanol with imidazole in the presence of a base, followed by the addition of 2-methyl-4-nitrobenzaldehyde. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- has been extensively used in scientific research. It has been found to have significant applications in the field of medicinal chemistry, where it has been used as a scaffold for the development of new drugs. It has also been used as a precursor for the synthesis of other compounds.
Propiedades
Número CAS |
19765-06-1 |
|---|---|
Nombre del producto |
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- |
Fórmula molecular |
C8H12IN3O3 |
Peso molecular |
325.1 g/mol |
Nombre IUPAC |
1-[2-(2-iodoethoxy)ethyl]-2-methyl-4-nitroimidazole |
InChI |
InChI=1S/C8H12IN3O3/c1-7-10-8(12(13)14)6-11(7)3-5-15-4-2-9/h6H,2-5H2,1H3 |
Clave InChI |
IGUWYUDXYJAZMX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CN1CCOCCI)[N+](=O)[O-] |
SMILES canónico |
CC1=NC(=CN1CCOCCI)[N+](=O)[O-] |
Otros números CAS |
19765-06-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)












